2-Pyridylmalononitrile

Vue d'ensemble

Description

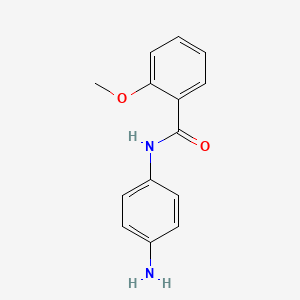

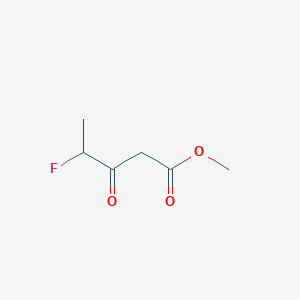

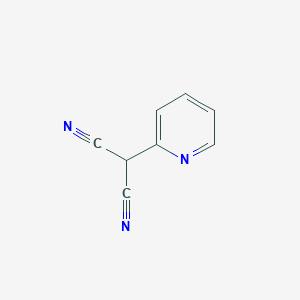

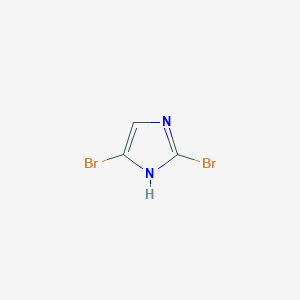

2-Pyridylmalononitrile is a chemical compound with the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol . It is used for research purposes.

Synthesis Analysis

While specific synthesis methods for 2-Pyridylmalononitrile were not found, the synthesis of pyridine derivatives is a well-studied field. For instance, a novel synthesis of amino-substituted-2-pyridone has been reported . The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .

Molecular Structure Analysis

The molecular structure analysis of 2-Pyridylmalononitrile can be performed using various techniques such as UCSF Chimera, a program for the interactive visualization and analysis of molecular structures .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pyridylmalononitrile can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, and zeta potential analysis .

Applications De Recherche Scientifique

Cluster Formation in Metal Chemistry

2-Pyridylmalononitrile plays a significant role in metal chemistry, specifically in the formation of metal clusters. For instance, in zinc(II) nitrate chemistry, it contributes to the formation of both dinuclear and tetranuclear clusters. These complexes exhibit interesting structural and spectroscopic properties, making them valuable in materials science and catalysis (Katsoulakou et al., 2005).

Organocatalysis in Chemical Synthesis

2-Pyridylmalononitrile derivatives are used as organocatalysts in various chemical reactions. For instance, they efficiently catalyze the asymmetric conjugate addition of carbonyl compounds to nitroalkenes under solvent-free conditions, leading to high yields and enantiomeric excesses (Nakashima et al., 2014).

Synthesis of Novel Compounds for Biological Evaluation

2-Pyridylmalononitrile is utilized in the synthesis of various bioactive compounds. These synthetic processes lead to derivatives with potential antimicrobial properties, which are valuable in pharmaceutical research (Rashad et al., 2005).

Catalysis in Green Chemistry

In green chemistry, 2-Pyridylmalononitrile derivatives facilitate efficient and environmentally friendly synthesis methods. For example, they are used in the synthesis of highly substituted pyridines, a key scaffold in medicinal chemistry, through one-pot, three-component condensation reactions in aqueous media (Safaei‐Ghomi et al., 2013).

Development of Luminescent Materials

2-Pyridylmalononitrile and its derivatives contribute to the creation of new luminescent materials. These materials have applications in the field of optoelectronics and lighting technologies. For example, luminescent boron(III) complexes have been synthesized using 2-pyridylmalononitrile derivatives, showing potential for practical applications in light-emitting devices (Chen et al., 2006).

Corrosion Inhibition Studies

In the field of materials science, 2-Pyridylmalononitrile derivatives are studied for their corrosion inhibition properties. They have shown effectiveness in protecting metals like steel in corrosive environments, which is crucial in industrial applications [(Ansari et al., 2015)](https://consensus.app/papers/pyridine-derivatives-corrosion-inhibitors-steel-surface-ansari/a54cd02636da5fa28c503262b4536ac7/?utm_source=chatgpt).

Synthesis of Pyridine and Pyrimidine Derivatives

2-Pyridylmalononitrile is used in the synthesis of various pyridine and pyrimidine derivatives. These compounds have diverse applications in chemistry and biology, ranging from potential pharmaceuticals to materials science (Guo et al., 2004).

Development of Electrochemical and Photoluminescent Materials

The use of 2-Pyridylmalononitrile in the synthesis of electrochemical and photoluminescent materials is noteworthy. These materials find applications in energy conversion, storage, and display technologies. The development of new luminescent complexes, for instance, is of particular interest in the field of organometallic chemistry (Escuer et al., 2011).

Safety And Hazards

While specific safety and hazard information for 2-Pyridylmalononitrile was not found, it’s important to handle all chemical compounds with care. For example, some chemicals are highly flammable, may be fatal if swallowed and enters airways, cause skin and eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

2-pyridin-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKVJILIKYGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437103 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridylmalononitrile | |

CAS RN |

77035-44-0 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)